N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Overview
Description
N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as BPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPPG is a small molecule that has been synthesized by several methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C, which are involved in cell signaling pathways. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has also been shown to modulate the activity of certain receptors, such as G protein-coupled receptors and ion channels, which are involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been shown to have several biochemical and physiological effects on the body. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has also been shown to enhance the release of certain neurotransmitters, such as acetylcholine, which is involved in learning and memory.
Advantages and Limitations for Lab Experiments
N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields of research. However, there are also some limitations to the use of N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide in lab experiments. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide can be expensive to synthesize, and it may not be readily available in some research settings. Additionally, the mechanism of action of N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for the research and development of N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide. One potential direction is the further exploration of its potential applications in cancer research, particularly in the development of new cancer therapies. Another potential direction is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, which may lead to the development of new drugs and therapies.
Scientific Research Applications
N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is in the field of cancer research. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has also been shown to inhibit the proliferation of cancer cells by suppressing the activity of certain enzymes that are involved in cell division.
Another potential application of N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is in the field of neuroscience. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has also been shown to enhance the release of certain neurotransmitters, such as acetylcholine, which is involved in learning and memory.
properties
IUPAC Name |
N-(2-bromophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c1-19(2)24(22,23)20(13-8-4-3-5-9-13)12-16(21)18-15-11-7-6-10-14(15)17/h3-11H,12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTPPPDISYKYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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